(4S)-4-fluoroazepane;hydrochloride

Description

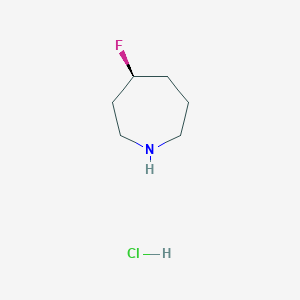

(4S)-4-Fluoroazepane hydrochloride is a fluorinated derivative of azepane, a seven-membered saturated nitrogen-containing ring. The compound features a fluorine atom at the 4th position in the (S)-configuration, along with a hydrochloride salt to enhance stability and solubility. Its CAS number is 1373502-66-9, and it is primarily used as a pharmaceutical intermediate or building block in organic synthesis . The hydrochloride salt form improves aqueous solubility, making it suitable for drug formulation and pharmacokinetic studies.

Properties

IUPAC Name |

(4S)-4-fluoroazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZYNGRVUZJGMO-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CCNC1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azepane Family

4-Fluoro-4-methylazepane Hydrochloride

- Structure : Differs by the addition of a methyl group at the 4th position alongside fluorine.

- CAS : 1951441-64-7 .

- Molecular weight is higher (estimated ~195 g/mol vs. ~167 g/mol for (4S)-4-fluoroazepane HCl).

Morpholine Derivatives (e.g., 4-(2-Chloroethyl)morpholine Hydrochloride)

Fluorinated Hydrochlorides in Heterocyclic Systems

(S)-5,8-Difluorochroman-4-amine Hydrochloride

- Structure : Chroman (benzofused oxane) ring with two fluorine atoms and an amine group .

- Molecular Formula: C₉H₁₀ClF₂NO.

- Molar Mass : 221.63 g/mol .

- Key Differences: Aromatic fluorination on the benzene ring versus aliphatic fluorination in azepane.

Memantine Hydrochloride

Physicochemical and Pharmacological Properties

Molecular Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| (4S)-4-Fluoroazepane HCl | C₆H₁₂ClFN | ~167.6 (estimated) | Fluorine (aliphatic), HCl |

| 4-Fluoro-4-methylazepane HCl | C₇H₁₄ClFN | ~195.2 (estimated) | Fluorine, Methyl, HCl |

| (S)-5,8-Difluorochroman-4-amine HCl | C₉H₁₀ClF₂NO | 221.63 | Fluorine (aromatic), Amine, HCl |

Solubility and Stability

- Hydrochloride Salts: Enhance water solubility compared to free bases, critical for bioavailability. For example, donepezil hydrochloride (C₂₄H₂₈ClNO₃, M.Wt. 415.95) is formulated as a salt for improved dissolution .

- Fluorine Effects: Aliphatic fluorine in (4S)-4-fluoroazepane increases electronegativity and metabolic stability, akin to fluorinated drugs like fluoxetine. Aromatic fluorine, as in raloxifene HCl (C₂₈H₂₇ClFNO₃S), improves receptor binding via electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.